molecular formula C17H25N5O2 B6754293 4-(1-ethylpyrazol-4-yl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)piperidine-1-carboxamide

4-(1-ethylpyrazol-4-yl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)piperidine-1-carboxamide

Cat. No.: B6754293
M. Wt: 331.4 g/mol
InChI Key: KOUJPFOOACUCOB-UHFFFAOYSA-N
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Description

4-(1-ethylpyrazol-4-yl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)piperidine-1-carboxamide is a complex organic compound that features a piperidine ring, a pyrazole ring, and an oxazole ring

Properties

IUPAC Name

4-(1-ethylpyrazol-4-yl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N5O2/c1-4-22-11-14(10-18-22)13-5-7-21(8-6-13)17(23)19-16-9-15(12(2)3)24-20-16/h9-13H,4-8H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUJPFOOACUCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C2CCN(CC2)C(=O)NC3=NOC(=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-ethylpyrazol-4-yl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)piperidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: Starting with an appropriate precursor, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.

    Formation of the oxazole ring: The oxazole ring can be synthesized via cyclization of α-hydroxy ketones with amides or nitriles.

    Formation of the piperidine ring: The piperidine ring is often synthesized through hydrogenation of pyridine derivatives.

    Coupling reactions: The final step involves coupling the pyrazole, oxazole, and piperidine rings through amide bond formation using reagents like carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(1-ethylpyrazol-4-yl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution or sodium hydride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(1-ethylpyrazol-4-yl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)piperidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: The compound can be used to study the pharmacokinetics and pharmacodynamics of related molecules.

    Materials Science: It may be used in the synthesis of novel materials with unique electronic or optical properties.

    Biology: The compound can be used in biochemical assays to study enzyme activity or protein-ligand interactions.

Mechanism of Action

The mechanism of action of 4-(1-ethylpyrazol-4-yl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)piperidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-methylpyrazol-4-yl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)piperidine-1-carboxamide
  • 4-(1-ethylpyrazol-4-yl)-N-(5-methyl-1,2-oxazol-3-yl)piperidine-1-carboxamide

Uniqueness

4-(1-ethylpyrazol-4-yl)-N-(5-propan-2-yl-1,2-oxazol-3-yl)piperidine-1-carboxamide is unique due to its specific substitution pattern on the pyrazole and oxazole rings, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with improved efficacy or selectivity for specific targets.

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